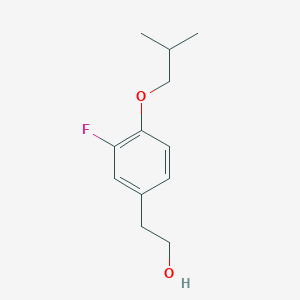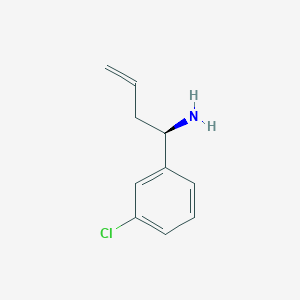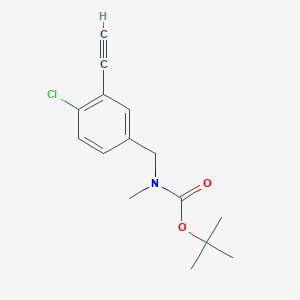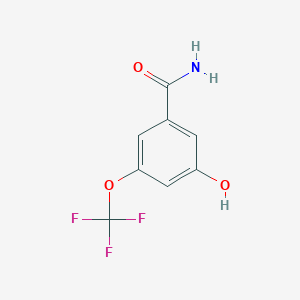![molecular formula C20H21FN2O2 B12069508 Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable indoline derivative with a piperidine precursor under specific conditions. For instance, a gold-catalyzed protocol can be employed to cyclize 2-bromo-N-propargyltryptamines to obtain spiro[indoline-3,4’-piperidin]-2-ones . The reaction conditions often involve the use of a Gagosz catalyst (Ph3PAuNTf2) in toluene at 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[indoline-3,4’-piperidine]
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
Uniqueness
Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indoline and a piperidine ring, along with the presence of a fluorine atom. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H21FN2O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
Clave InChI |
ULLSVMWDXPGCNW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)












